2,6-ジアミノプリン硫酸塩

説明

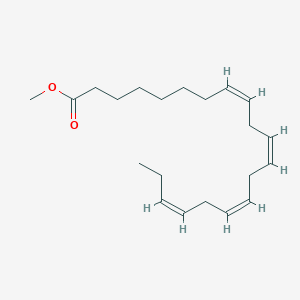

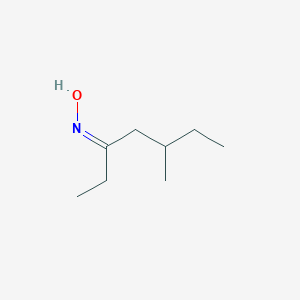

1H-Purine-2,6-diamine, sulfate, also known as 2,6-Diaminopurine sulfate, is a compound with the molecular formula C5H8N6O4S . It has a molecular weight of 248.22 g/mol . The IUPAC name for this compound is 7H-purine-2,6-diamine;sulfuric acid .

Synthesis Analysis

The synthesis of 2,6-diamino substituted purine derivatives has been reported in the literature . These derivatives were selected by docking calculation focused on Aurora-B kinase and Mps1 inhibition . The insertion of a new N-heterocycle unit in the C-2 substitution and a N-methyl group in C-6 unit was observed, enhancing the structural diversity of reversine analogues .Molecular Structure Analysis

The molecular structure of 1H-Purine-2,6-diamine, sulfate includes a purine ring with two amine groups at positions 2 and 6 . The compound forms a salt with sulfuric acid . The InChI string for this compound is InChI=1S/C5H6N6.H2O4S/c6-3-2-4 (9-1-8-2)11-5 (7)10-3;1-5 (2,3)4/h1H, (H5,6,7,8,9,10,11); (H2,1,2,3,4) .Chemical Reactions Analysis

1H-Purine-2,6-diamine, sulfate has been implemented in isothermal DNA strand displacement reactions . Nucleoside 1 is a weak stabilizer of dA-dT base pairs, while nucleoside 2 evokes strong stabilization .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 248.03277393 g/mol . The topological polar surface area is 190 Ų .科学的研究の応用

RNAの構造と機能

2,6-ジアミノプリンは、核酸の構造的特性を調査するために使用されてきました。 チミンおよびシトシンとの塩基対を形成する能力により、RNAの構造と機能に関する洞察を提供できます .

キサンチンオキシダーゼとの相互作用

この化合物は、プリン代謝に関与する酵素であるキサンチンオキシダーゼの基質と阻害剤の両方として機能します。 研究では、さまざまなpHレベルでのキサンチンオキシダーゼによる2,6-ジアミノプリンの酸化中の密度変化が調べられています .

プロトン伝導性膜

研究者たちは、新しいプロトン伝導性膜を作成するために、セルロースナノクリスタル骨格に2,6-ジアミノプリンをグラフトしました。 これらの膜は、セルロースナノクリスタルの優れた性能とプリンのプロトン伝導性を組み合わせています .

プレバイオティック化学

2,6-ジアミノプリンの励起状態ダイナミクスは、プレバイオティック化学におけるその役割に関連して研究されてきました。 この研究には、気相でのその挙動を理解するための分光法と量子化学計算が含まれます .

光安定性研究

2,6-ジアミノプリンとその誘導体の光安定性、特に紫外線放射(UVR)に対する安定性が調査されています。 これは、この化合物を含む材料の耐久性と安全性を理解するために不可欠です .

作用機序

Target of Action

2,6-Diaminopurine (DAP) is a nucleobase analog of adenine . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses . The primary targets of 2,6-Diaminopurine are the adenine bases in the DNA .

Mode of Action

When incorporated into double-stranded DNA (dsDNA), 2,6-Diaminopurine forms three hydrogen bonds with thymine (T), as it is identical to adenine (A) but has an additional amine group at position 2 . This improved stability affects protein-binding interactions that rely on those differences .

Biochemical Pathways

2,6-Diaminopurine is produced in two steps. The enzyme MazZ first performs: dGTP + H2O = dGMP + diphosphate. The enzyme PurZ then performs: (d)ATP + dGMP + L-aspartate = (d)ADP + phosphate + 2-aminodeoxyadenylosuccinate (dSMP) .

Pharmacokinetics

It is known that 2,6-diaminopurine can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)amp .

Result of Action

The result of 2,6-Diaminopurine’s action is the increased stability of the DNA molecule, without sacrificing sequence specificity . In Calu-6 cancer cells, where the TP53 gene has a UGA nonsense mutation, 2,6-Diaminopurine treatment increases p53 level .

Action Environment

The action of 2,6-Diaminopurine is influenced by environmental factors such as ultraviolet radiation (UVR). UVR from the sun is essential for the prebiotic syntheses of nucleotides, but it can also induce photolesions such as the cyclobutane pyrimidine dimers (CPDs) to RNA or DNA oligonucleotide in prebiotic Earth . 2,6-Diaminopurine has been proposed to repair CPDs in high yield under prebiotic conditions .

将来の方向性

The use of 1H-Purine-2,6-diamine, sulfate and similar compounds in isothermal DNA strand displacement reactions suggests potential applications in chemical biology, nanotechnology, and medicinal diagnostics . Additionally, the identification of a 1H-purine-2,6-diamine derivative as a potential SARS-CoV-2 main protease inhibitor indicates potential future directions in antiviral drug development .

生化学分析

Biochemical Properties

2,6-Diaminopurine sulfate plays a role in biochemical reactions, particularly in the genetic material of some bacteriophage viruses . It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme xanthine oxidase .

Cellular Effects

In cellular processes, 2,6-Diaminopurine sulfate has shown to influence cell function. In Calu-6 cancer cells, it has been observed to increase the level of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor .

Molecular Mechanism

At the molecular level, 2,6-Diaminopurine sulfate exerts its effects through various mechanisms. It has been proposed to repair cyclobutane pyrimidine dimers (CPDs), a type of DNA damage, in high yield under prebiotic conditions . It achieves this through its excellent electron-donating properties .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 2,6-Diaminopurine sulfate has shown stability and long-term effects on cellular function

Metabolic Pathways

2,6-Diaminopurine sulfate is involved in purine metabolism pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

特性

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6.H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYLASPNTMEZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1904-98-9 (Parent) | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6064612 | |

| Record name | 1H-Purine-2,6-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7280-83-3 | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Purine-2,6-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine-2,6-diyldiamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the inhibitory activity of 2,6-Diaminopurine sulfate against Neurospora crassa?

A1: The research by Thayer [] indicates that 2,6-Diaminopurine sulfate exhibits 50% inhibition of Neurospora crassa growth at concentrations between 100 and 1000 µg/ml. This places it within the category of compounds showing moderate inhibitory activity against this fungal species.

Q2: Is there structural information available for 2,6-Diaminopurine sulfate?

A2: While the provided abstracts don't contain specific structural data, one of them mentions "The crystal structure of 8‐aza‐2,6‐diaminopurine sulfate monohydrate" []. This suggests that structural studies, likely using X-ray crystallography, have been conducted on a closely related compound. Accessing the full text of this publication would provide detailed insights into the crystallographic parameters and molecular geometry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine](/img/structure/B146440.png)

![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)